molecular formula C11H19FN4 B11820638 {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No.: B11820638
M. Wt: 226.29 g/mol
InChI Key: PFMJNYUYQKSHPM-UHFFFAOYSA-N
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Description

{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyrazole and pyrrolidine rings using a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating diseases such as cancer, Alzheimer’s, and other neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine apart is its combination of a fluorine atom, pyrazole ring, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19FN4

Molecular Weight

226.29 g/mol

IUPAC Name

1-[4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine

InChI

InChI=1S/C11H19FN4/c1-13-6-11-5-9(12)7-16(11)8-10-3-4-14-15(10)2/h3-4,9,11,13H,5-8H2,1-2H3

InChI Key

PFMJNYUYQKSHPM-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1CC2=CC=NN2C)F

Origin of Product

United States

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